
Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride is a chemical compound with a complex structure that includes a nitro group, a phenylalanine backbone, and a hydroxyl group
Méthodes De Préparation
The preparation of threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride typically involves organic synthesis techniques. The synthetic routes and reaction conditions are often proprietary and conducted under controlled laboratory conditions . Industrial production methods may involve scaling up these laboratory techniques while ensuring safety and efficiency.
Analyse Des Réactions Chimiques
Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It can be used in studies involving enzyme interactions and protein synthesis.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride can be compared with other similar compounds, such as:
Beta-hydroxy-4-nitro-phenylalanine: Lacks the threo configuration.
4-nitro-3-phenylalanine: Lacks the hydroxyl group.
Threo-beta-hydroxy-phenylalanine: Lacks the nitro group.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
77646-75-4 |
|---|---|
Formule moléculaire |
C9H11ClN2O5 |
Poids moléculaire |
262.65 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O5.ClH/c10-7(9(13)14)8(12)5-1-3-6(4-2-5)11(15)16;/h1-4,7-8,12H,10H2,(H,13,14);1H/t7-,8+;/m0./s1 |
Clé InChI |
HKGJJTHVYYYAAC-KZYPOYLOSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]([C@@H](C(=O)O)N)O)[N+](=O)[O-].Cl |
SMILES canonique |
C1=CC(=CC=C1C(C(C(=O)O)N)O)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



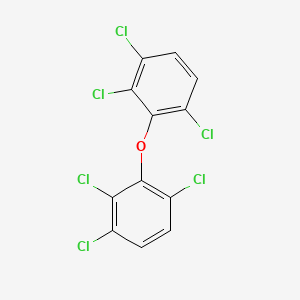
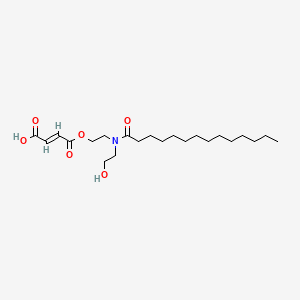
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
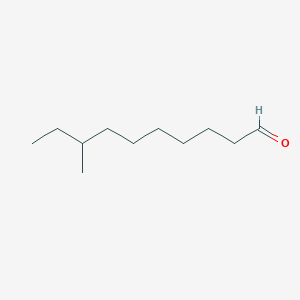
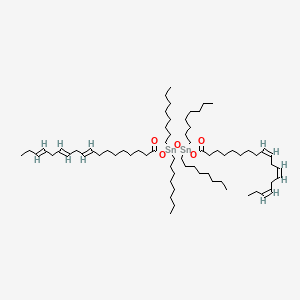
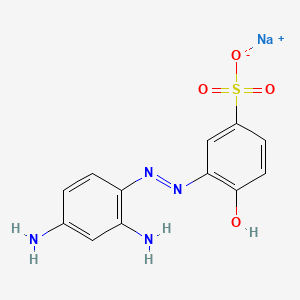
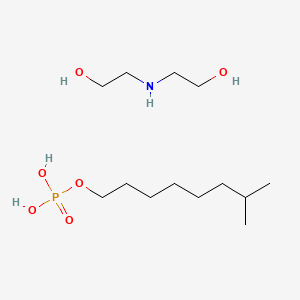
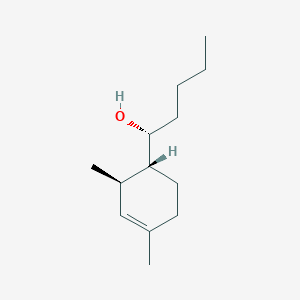
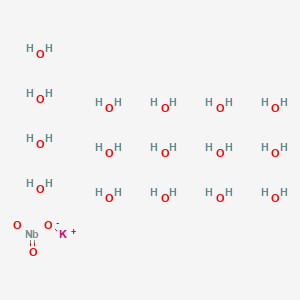
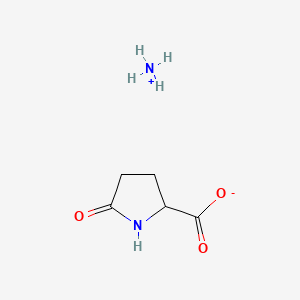
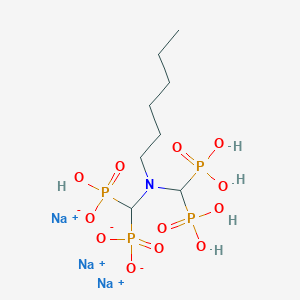
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

